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Compound of Interest

Compound Name: Thozalinone-d5

Cat. No.: B12416649 Get Quote

Thozalinone-d5 is the deuterated analog of Thozalinone, where the five hydrogen atoms on

the phenyl ring are replaced with deuterium. This isotopic labeling is crucial for various

research applications, including metabolic studies and use as an internal standard in

quantitative analyses.

Property Data Reference

Analyte Name Thozalinone-d5 [1]

Synonyms

2-(Dimethylamino)-5-phenyl-2-

oxazolin-4-one-d5, CL 39808-

d5, NSC 170962-d5, Stimsen-

d5, Tozalinone-d5

[2]

Molecular Formula C₁₁D₅H₇N₂O₂ [1][2]

Molecular Weight 209.256 g/mol [1][2]

Accurate Mass 209.121 [1]

CAS Number 655-05-0 (for unlabeled) [2]

Appearance
Neat (typically a white to off-

white solid)
[2][3]

Solubility Soluble in DMSO [4][5]
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The synthesis of Thozalinone-d5 is not explicitly detailed in publicly available literature.

However, a robust synthetic route can be proposed based on the well-established classical

synthesis of unlabeled Thozalinone.[3][6] This method involves a base-catalyzed condensation

followed by intramolecular cyclization. The key modification for producing the d5 variant is the

use of a deuterated starting material, namely ethyl mandelate-d5.

Proposed Synthetic Workflow
The synthesis is a multi-step process beginning with the deprotonation of ethyl mandelate-d5.

The resulting oxyanion undergoes a nucleophilic attack on dimethylcyanamide, followed by an

intramolecular cyclization to form the final product.[3][6][7]
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Caption: Proposed synthetic workflow for Thozalinone-d5.
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Detailed Experimental Protocol
This protocol is a model procedure adapted from the synthesis of unlabeled Thozalinone.[3][4]

Researchers should perform their own risk assessments and optimizations.

Materials:

Ethyl mandelate-d5 (phenyl-d5)

Dimethylcyanamide

Sodium hydride (NaH), 60% dispersion in mineral oil

Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

Hydrochloric acid (HCl), dilute solution

Saturated sodium bicarbonate solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Argon or Nitrogen gas for inert atmosphere

Procedure:

Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a

dropping funnel, and a reflux condenser under an inert atmosphere (Argon or Nitrogen).

Deprotonation: Sodium hydride (1.1 equivalents) is carefully washed with anhydrous hexane

to remove mineral oil and then suspended in anhydrous THF. The suspension is cooled in an

ice bath. A solution of ethyl mandelate-d5 (1.0 equivalent) in anhydrous THF is added

dropwise to the NaH suspension. The mixture is stirred at 0°C for 30 minutes and then

allowed to warm to room temperature to ensure complete deprotonation, forming the

alkoxide.[4][6]
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Nucleophilic Addition: A solution of dimethylcyanamide (1.1 equivalents) in anhydrous THF is

added dropwise to the reaction mixture.

Cyclization: The reaction mixture is heated to reflux and maintained for several hours (e.g.,

10-12 hours) to facilitate the intramolecular cyclization.[8] The progress of the reaction

should be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or

HPLC.

Work-up: After the reaction is complete, the mixture is cooled to room temperature. Excess

NaH is quenched by the slow, careful addition of water or isopropanol. The solvent is

removed under reduced pressure.

Extraction: The residue is partitioned between ethyl acetate and water. The aqueous layer is

extracted twice more with ethyl acetate. The combined organic layers are washed with dilute

HCl, saturated sodium bicarbonate solution, and finally with brine.

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and

the solvent is evaporated under reduced pressure to yield the crude Thozalinone-d5
product, which can then be taken for purification.

Purification of Thozalinone-d5
Purification of the crude product is essential to achieve the high purity required for research

and analytical applications. The primary methods described for unlabeled Thozalinone, which

are directly applicable to its d5 analog, are recrystallization and column chromatography.[4]

Purification Workflow
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Caption: General purification and analysis workflow for Thozalinone-d5.
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Method Protocol Details Reference

Recrystallization

1. Dissolve the crude

Thozalinone-d5 product in a

minimum amount of a hot

solvent. Common solvents

include ethanol, methanol, or

isopropanol.[4]2. If the solution

is colored, activated charcoal

can be added, and the solution

filtered while hot to remove

impurities.3. Allow the solution

to cool slowly to room

temperature, then place it in an

ice bath to induce

crystallization.4. Collect the

crystals by vacuum filtration.5.

Wash the crystals with a small

amount of the cold

recrystallization solvent.6. Dry

the purified crystals under

vacuum to yield pure

Thozalinone-d5.

[4][8]

Column Chromatography 1. Stationary Phase: Silica gel

is typically used.[4]2. Mobile

Phase: An ethyl acetate-

hexane gradient system is

effective. Start with a low

polarity mixture (e.g., 10%

ethyl acetate in hexane) and

gradually increase the polarity

to elute the compound.[4]3.

Procedure: Slurry-pack a glass

column with silica gel in the

initial mobile phase. Dissolve

the crude product in a minimal

amount of dichloromethane or

[4]
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the mobile phase and load it

onto the column. Elute the

compound using the solvent

gradient. 4. Analysis: Collect

fractions and analyze them by

TLC to identify those

containing the pure product. 5.

Final Step: Combine the pure

fractions and remove the

solvent under reduced

pressure to obtain the purified

Thozalinone-d5.

High-Performance Liquid

Chromatography (HPLC)

For achieving analytical-grade

purity (>99%), preparative

reverse-phase HPLC can be

employed. A typical mobile

phase would be a water-

acetonitrile or water-methanol

gradient system.[4] This

method is excellent for

separating closely related

impurities but is less suitable

for large-scale purification

compared to recrystallization

or column chromatography.

[4]

Mechanism of Action of Thozalinone
Thozalinone is a psychostimulant that primarily functions as a dopamine and norepinephrine-

releasing agent.[3][9] Its mechanism is distinct from reuptake inhibitors, as it actively promotes

the expulsion of these neurotransmitters from presynaptic terminals.[6] This leads to increased

concentrations of dopamine and norepinephrine in the synaptic cleft, enhancing the activation

of their respective postsynaptic receptors and triggering downstream signaling pathways.[6]
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Caption: Thozalinone's mechanism of action and downstream signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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